molecular formula C8H6ClN B3045402 3-Chlorobenzylisocyanide CAS No. 106106-81-4

3-Chlorobenzylisocyanide

Cat. No.: B3045402
CAS No.: 106106-81-4
M. Wt: 151.59 g/mol
InChI Key: DCNIQWCLKSMOFS-UHFFFAOYSA-N
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Description

3-Chlorobenzylisocyanide is an organic compound with the molecular formula C8H6ClN. It is a derivative of benzylisocyanide, where a chlorine atom is substituted at the third position of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Scientific Research Applications

3-Chlorobenzylisocyanide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: This compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Research involving this compound includes its potential use in drug development and as a pharmacological tool.

    Industry: It is employed in the production of specialty chemicals and materials.

Safety and Hazards

3-Chlorobenzylisocyanide is classified as a combustible solid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorobenzylisocyanide can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzylamine with chloroform and a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds via the formation of an intermediate isocyanide, which is then isolated and purified .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobenzylisocyanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 3-chlorobenzylisocyanide exerts its effects involves its interaction with specific molecular targets. The isocyanide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify enzyme activity and protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: 3-Chlorobenzylisocyanide is unique due to the presence of the chlorine atom, which influences its reactivity and makes it suitable for specific applications that other isocyanides may not be able to perform .

Properties

IUPAC Name

1-chloro-3-(isocyanomethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNIQWCLKSMOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373883
Record name 3-Chlorobenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106106-81-4
Record name 3-Chlorobenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chlorobenzylisocyanide
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3-Chlorobenzylisocyanide
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3-Chlorobenzylisocyanide
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3-Chlorobenzylisocyanide
Reactant of Route 5
3-Chlorobenzylisocyanide
Reactant of Route 6
3-Chlorobenzylisocyanide

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